

# Dimethomorph and CAA Fungicides: A Comparative Guide to Cross-Resistance

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## Compound of Interest

Compound Name: *Dimethomorph*

Cat. No.: *B1233494*

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This guide provides an objective comparison of **Dimethomorph** with other Carboxylic Acid Amide (CAA) fungicides, focusing on the critical issue of cross-resistance. The information presented is supported by experimental data to aid in the development of effective disease management strategies and novel fungicidal compounds.

## Understanding the Landscape of CAA Fungicide Resistance

**Dimethomorph** is a member of the Carboxylic Acid Amide (CAA) group of fungicides, classified under FRAC Code 40. This group also includes other active ingredients such as flumorph, iprovalicarb, bentiavalicarb, mandipropamid, and valifenalate.[1] These fungicides are vital in controlling oomycete pathogens, which cause devastating diseases like late blight and downy mildew.[1] The mode of action for CAA fungicides is the inhibition of cellulose biosynthesis, a crucial component of the oomycete cell wall.[1]

A significant challenge in the long-term efficacy of this class of fungicides is the development of resistance. Notably, there is a high level of cross-resistance among all CAA fungicides.[1][2] This means that a pathogen resistant to one CAA fungicide is typically resistant to others in the same group.[3] This phenomenon is primarily linked to mutations in the cellulose synthase gene, CesA3.[4] For instance, a single point mutation at the G1105 position in the CesA3 gene

has been identified as a key factor in conferring resistance in pathogens like *Phytophthora infestans*.<sup>[4]</sup>

The risk of resistance development to CAA fungicides is generally considered low to moderate, depending on the specific pathogen.<sup>[1][5]</sup> However, the recessive nature of the gene(s) conferring resistance means that resistance may only become apparent in the F2 progeny of sexual crosses between sensitive and resistant isolates, potentially delaying its detection in the field.<sup>[1][3]</sup>

## Quantitative Analysis of Cross-Resistance

The following table summarizes the 50% effective concentration (EC50) values from various studies, illustrating the sensitivity of different oomycete pathogens to **Dimethomorph** and other CAA fungicides. These values are crucial for monitoring resistance development and understanding the spectrum of activity of these compounds.

Pathogen	Fungicide	Isolate Type	EC50 Range (µg/mL)	Reference
Plasmopara viticola	CAA Fungicides	Sensitive	0.03 - 3.6	<sup>[6]</sup>
Resistant	> 300	<sup>[6]</sup>		
Phytophthora melonis	Flumorph	Sensitive (Baseline)	0.410 - 1.577 (Mean: 0.986)	<sup>[2]</sup>
Dimethomorph	Sensitive (Baseline)	0.171 - 0.590 (Mean: 0.284)	<sup>[2]</sup>	
Iprovalicarb	Sensitive (Baseline)	0.100 - 0.482 (Mean: 0.327)	<sup>[2]</sup>	

## Experimental Protocols

Detailed methodologies are essential for the accurate assessment of fungicide resistance. Below are protocols for key experiments cited in the literature.

## In Vitro Bioassay for Fungicide Sensitivity (Amended Agar Method)

This method is a standard for determining the EC50 value of a fungicide against a pathogen.

- **Media Preparation:** Prepare a suitable growth medium (e.g., rye-A agar for *P. infestans*) and amend it with a series of concentrations of the test fungicide. A stock solution of the fungicide is typically prepared in a solvent like DMSO.
- **Inoculation:** Place a mycelial plug from an actively growing culture of the oomycete pathogen onto the center of each fungicide-amended agar plate.
- **Incubation:** Incubate the plates at an optimal temperature for the pathogen's growth in the dark.
- **Data Collection:** Measure the colony diameter at regular intervals until the colony on the control (non-amended) plate reaches a specific size.
- **EC50 Calculation:** Calculate the percentage of growth inhibition for each fungicide concentration relative to the control. The EC50 value is then determined by probit analysis or by plotting the percentage of inhibition against the log of the fungicide concentration.<sup>[7]</sup>

## Molecular Detection of Resistance Mutations (PCR-RFLP)

This technique can be used to identify known point mutations associated with resistance.

- **DNA Extraction:** Isolate genomic DNA from the oomycete pathogen.
- **PCR Amplification:** Amplify the region of the target gene (e.g., *CesA3*) known to harbor resistance mutations using specific primers.
- **Restriction Enzyme Digestion:** Digest the PCR product with a restriction enzyme that has a recognition site altered by the mutation. The mutation will either create or abolish a restriction site.
- **Gel Electrophoresis:** Separate the digested DNA fragments on an agarose gel.

- Analysis: The resulting banding pattern will indicate the presence or absence of the mutation. A different pattern will be observed for wild-type (sensitive) and mutant (resistant) alleles.

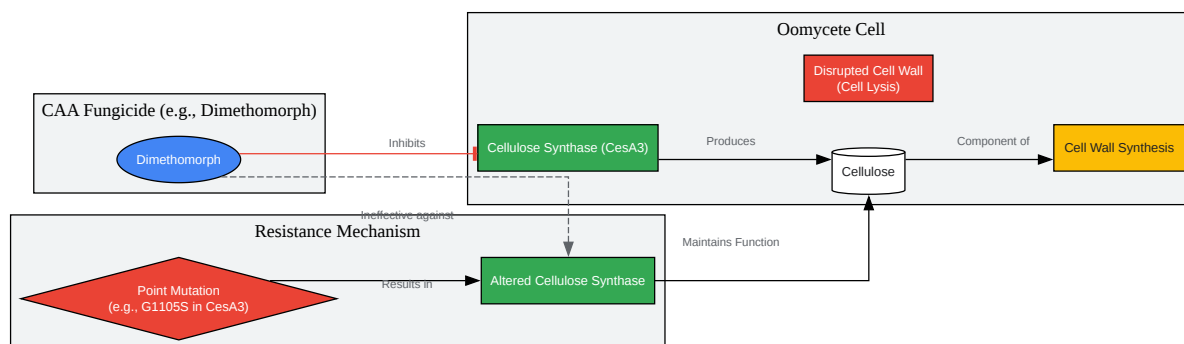
## Digital Droplet PCR (ddPCR) for Quantifying Resistance Alleles

ddPCR is a highly sensitive method for detecting and quantifying the frequency of resistance alleles in a population.

- Assay Design: Design TaqMan probes to specifically detect the wild-type and mutant alleles of the target gene. A third probe can be used to detect the pathogen's DNA as a positive control.
- Droplet Generation: Partition the PCR reaction mix, containing DNA from the sample, into thousands of nanoliter-sized droplets.
- PCR Amplification: Perform PCR amplification within each droplet.
- Droplet Reading: Read the fluorescence of each droplet to determine the presence of the target (wild-type or mutant) DNA.
- Data Analysis: The concentration of the wild-type and mutant alleles in the original sample is calculated based on the number of positive droplets, allowing for the quantification of resistance allele frequency.<sup>[4]</sup>

## Visualizing the Dynamics of Resistance

The following diagrams illustrate the key concepts and workflows related to **Dimethomorph** and CAA fungicide resistance.



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